![molecular formula C18H29BN2O4S B11822745 1-pyrrolidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11822745.png)
1-pyrrolidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ピロリジン-1-イル-N-[4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル]エタンスルホンアミドは、ピロリジン環、ジオキサボロラン基、およびエタンスルホンアミド部分を特徴とする複雑な有機化合物です。
準備方法
合成経路および反応条件
1-ピロリジン-1-イル-N-[4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル]エタンスルホンアミドの合成は、通常、複数のステップを伴います。 反応条件は、しばしば高収率と純度を確保するために、特定の触媒と溶媒の使用を必要とします。 .
工業生産方法
この化合物の工業生産は、効率を最大化し、コストを最小限に抑えるために、最適化された反応条件を使用した大規模合成を伴う場合があります。 これには、通常、反応パラメーターを正確に制御するために、連続フローリアクターと自動化システムの使用が含まれます。 .
化学反応の分析
反応の種類
1-ピロリジン-1-イル-N-[4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル]エタンスルホンアミドは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化された生成物を形成できます。
還元: 還元反応を実行して、分子内の官能基を変更することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。 反応条件は、通常、必要な変換を達成するために、制御された温度、圧力、およびpHレベルを伴います。 .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、還元はアミンまたはアルコールを生成する可能性があります。 .
科学研究アプリケーション
1-ピロリジン-1-イル-N-[4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル]エタンスルホンアミドは、いくつかの科学研究アプリケーションを持っています。
化学: 有機合成の構成要素として、およびさまざまな化学反応の試薬として使用されます。
生物学: この化合物は、酵素阻害や受容体結合など、潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療薬としての可能性を調査する研究が進行中です。
科学的研究の応用
1-pyrrolidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
1-ピロリジン-1-イル-N-[4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル]エタンスルホンアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合して、それらの活性を変化させる可能性があり、さまざまな生物学的効果につながります。 含まれる経路には、シグナル伝達、遺伝子発現、および代謝調節が含まれる可能性があります。 .
類似化合物との比較
類似化合物
- 4-(ピロリジン-1-イル)-1-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)イソキノリン
- 1-(2-(ピロリジン-1-イル)エチル)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-ピラゾール
- N-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニルトリルスルホンアミド
独自性
1-ピロリジン-1-イル-N-[4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル]エタンスルホンアミドは、特定の化学的および生物学的特性を与える官能基の組み合わせによって、ユニークです。 この独自性は、研究および産業アプリケーションにとって貴重な化合物にします。 .
特性
分子式 |
C18H29BN2O4S |
|---|---|
分子量 |
380.3 g/mol |
IUPAC名 |
1-pyrrolidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C18H29BN2O4S/c1-14(21-12-6-7-13-21)26(22,23)20-16-10-8-15(9-11-16)19-24-17(2,3)18(4,5)25-19/h8-11,14,20H,6-7,12-13H2,1-5H3 |
InChIキー |
HQTQZDIPRBBLCT-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C(C)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



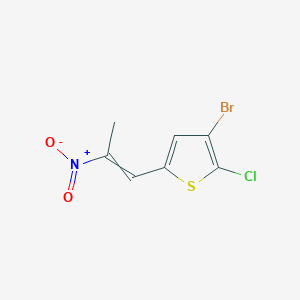
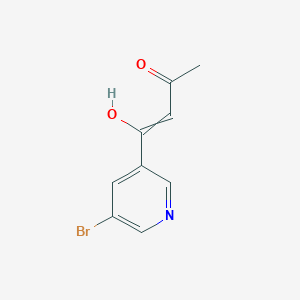
![2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide](/img/structure/B11822695.png)
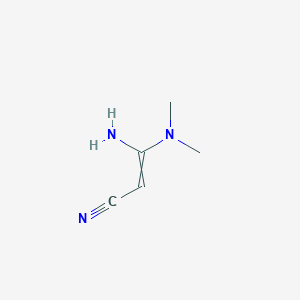
![rac-benzyl (1R,2S,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11822719.png)
![N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11822723.png)

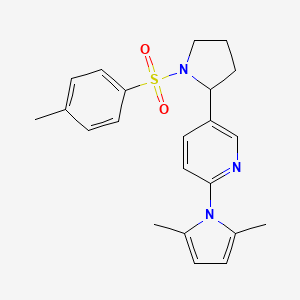
![3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B11822734.png)
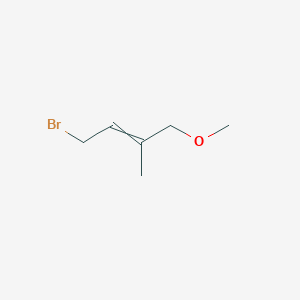
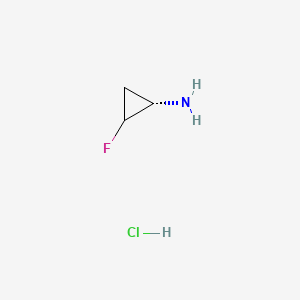
![rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11822753.png)

